molecular formula C16H19Cl2N3O3 B6947544 N-cyclopropyl-2-[4-(2,4-dichloro-6-hydroxybenzoyl)piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-(2,4-dichloro-6-hydroxybenzoyl)piperazin-1-yl]acetamide

Cat. No.: B6947544
M. Wt: 372.2 g/mol
InChI Key: TVLADFGBCWIFMK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(2,4-dichloro-6-hydroxybenzoyl)piperazin-1-yl]acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a cyclopropyl group, a piperazine ring, and a dichlorohydroxybenzoyl moiety, making it structurally complex and functionally versatile.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(2,4-dichloro-6-hydroxybenzoyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O3/c17-10-7-12(18)15(13(22)8-10)16(24)21-5-3-20(4-6-21)9-14(23)19-11-1-2-11/h7-8,11,22H,1-6,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLADFGBCWIFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-(2,4-dichloro-6-hydroxybenzoyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dichlorohydroxybenzoyl Group: This step involves the acylation of the piperazine intermediate with 2,4-dichloro-6-hydroxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Types of Reactions:

    Oxidation: The hydroxy group in the benzoyl moiety can undergo oxidation to form quinones under strong oxidizing conditions.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the benzoyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-cyclopropyl-2-[4-(2,4-dichloro-6-hydroxybenzoyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(2,4-dichloro-6-hydroxybenzoyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The piperazine ring and the dichlorohydroxybenzoyl moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

    N-cyclopropyl-2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]acetamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.

    N-cyclopropyl-2-[4-(2,4-difluoro-6-hydroxybenzoyl)piperazin-1-yl]acetamide: Substitution of chlorine with fluorine can alter its electronic properties and biological activity.

Uniqueness: N-cyclopropyl-2-[4-(2,4-dichloro-6-hydroxybenzoyl)piperazin-1-yl]acetamide is unique due to the presence of both dichloro and hydroxy groups on the benzoyl moiety, which can significantly influence its chemical reactivity and biological interactions. This combination of functional groups is less common and provides distinct properties compared to its analogs.

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